1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is an organic compound featuring a tetrazole ring, chlorophenyl, piperazine, and fluorophenoxy groups. This unique molecular structure presents opportunities for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis starts with the preparation of the tetrazole ring, usually through cyclization of 4-chlorobenzylamine with sodium azide under acidic conditions.
Step 2: The piperazine moiety is introduced via nucleophilic substitution, involving 1-chloromethyl-4-chlorophenyl-tetrazole and piperazine.
Step 3: The final step attaches the fluorophenoxyethanone group through an etherification reaction, often under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the process involves large-scale reactors, precise control of temperature and pressure, and rigorous purification steps, often through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the piperazine and phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might target the ketone group, producing secondary alcohols.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, occur primarily at the chlorophenyl and fluorophenoxy rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or KMnO₄ in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The reactions lead to various derivatives that are potentially useful for further chemical modifications or biological testing.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone finds applications across multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Studies explore its potential as a receptor ligand or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in fields like oncology or neurology.
Industry: Its structural motif is valuable in developing new materials with specific properties.
Mechanism of Action
The compound's biological effects arise from its interaction with molecular targets:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Interferes with signal transduction pathways, leading to alterations in cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the tetrazole ring.
2-Fluorophenoxyethanone: Contains the fluorophenoxy and ethanone groups, yet without the piperazine linkage.
Tetrazole-based Compounds: Similar in having the tetrazole ring but differ in substituents attached.
Uniqueness
The unique combination of tetrazole, chlorophenyl, piperazine, and fluorophenoxy groups in 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone provides a distinct set of chemical properties and biological activities not observed in structurally simpler analogs.
This compound offers vast potential in both chemical synthesis and biomedical research, thanks to its multifaceted reactivity and biological interactions.
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORSOBUDFFCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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